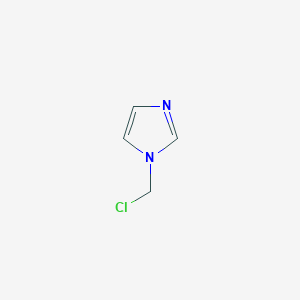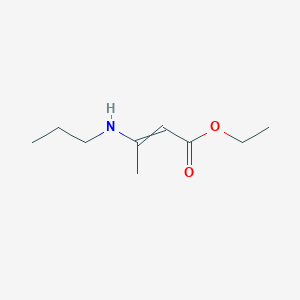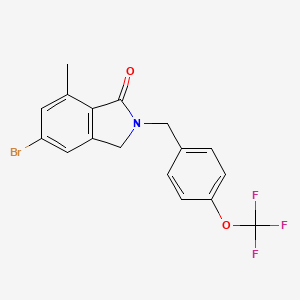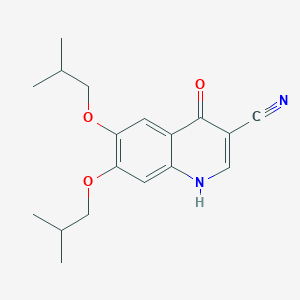
4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with a cyano group at the 3-position, hydroxyl group at the 4-position, and two 2-methylpropoxy groups at the 6 and 7 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The cyano group at the 3-position can be reduced to an amine.
Substitution: The 2-methylpropoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or aryloxides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various alkoxy or aryloxy quinoline derivatives.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation . The presence of the cyano and hydroxyl groups allows for strong binding interactions with the target proteins, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
3-Quinolinecarbonitrile: Lacks the hydroxyl and 2-methylpropoxy groups, making it less versatile in terms of chemical reactivity.
4-Hydroxyquinoline: Contains a hydroxyl group but lacks the cyano and 2-methylpropoxy groups, limiting its biological activity.
6,7-Dimethoxyquinoline: Similar structure but with methoxy groups instead of 2-methylpropoxy groups, affecting its chemical and biological properties.
Uniqueness
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (hydroxyl and 2-methylpropoxy) and electron-withdrawing (cyano) groups allows for a wide range of chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C18H22N2O3 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H22N2O3/c1-11(2)9-22-16-5-14-15(6-17(16)23-10-12(3)4)20-8-13(7-19)18(14)21/h5-6,8,11-12H,9-10H2,1-4H3,(H,20,21) |
Clave InChI |
XWFQJVRVSJTIBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


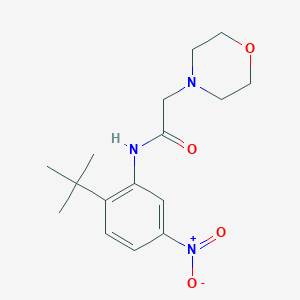
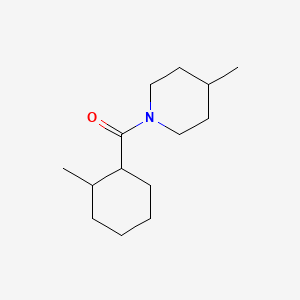
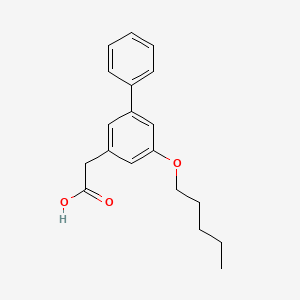
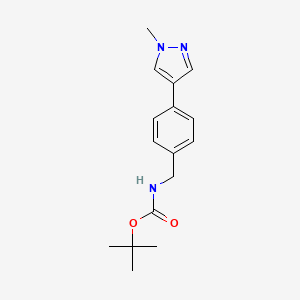
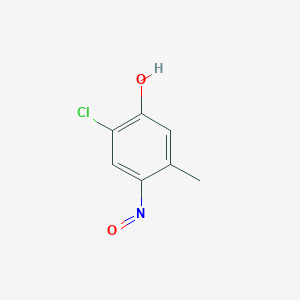

![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)

![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
